

A Comparative Performance Analysis of Acid Blue 225 for Textile Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Blue 225

Cat. No.: B1172041

[Get Quote](#)

This guide presents an objective comparison of **Acid Blue 225** against other commercially significant acid dyes, focusing on their performance in dyeing protein and polyamide fibers such as wool and nylon. The information herein is supported by experimental data to assist researchers, scientists, and textile industry professionals in making informed decisions for their specific applications.

Acid dyes are anionic colorants renowned for their vibrant shades and are primarily utilized for dyeing fibers containing cationic sites, a process typically carried out in an acidic medium. The performance of these dyes, particularly their fastness to various environmental factors, is a critical determinant of their suitability for different textile end-uses. This guide benchmarks the performance of **Acid Blue 225**, an anthraquinone-type dye, against other common acid dyes.

Comparative Performance Data

The following tables summarize the quantitative data on the fastness properties of **Acid Blue 225** and a selection of other acid dyes. Fastness ratings are provided on standard scales: 1 to 8 for light fastness, where 8 signifies the highest resistance to fading, and 1 to 5 for other fastness tests, with 5 indicating the best performance.

Table 1: Fastness Properties of **Acid Blue 225**

Fastness Test	Standard	Rating
Light Fastness	ISO	6
Soaping (Washing) - Fading	ISO	5
Soaping (Washing) - Staining	ISO	5
Perspiration Fastness - Fading	ISO	4-5
Perspiration Fastness - Staining	ISO	5
Oxygen Bleaching	ISO	5
Fastness to Seawater	ISO	5

Data compiled from various sources.[\[1\]](#)

Table 2: Comparative Fastness Properties of Selected Acid Dyes

Dye Name	C.I. Name	Chemical Class	Substrate	Light Fastness (1-8)	Wash Fastness (1-5)	Rubbing Fastness (1-5)	Rubbing Fastness (1-5)
Acid Blue 225	Acid Blue 225	Anthraquinone	Wool	6[1]	5[1]	-	-
Acid Blue 23	Acid Blue 23	Anthraquinone	-	-	6[2]	3[2]	-
Acid Blue 80	Acid Blue 80	Anthraquinone	Wool	6-7[3]	-	-	-
Acid Blue 113	Acid Blue 113	Azo	Wool	4-5[3]	-	-	-
Acid Red 88	Acid Red 88	Azo	Wool	3-4[3]	-	-	-
Acid Yellow 36	Acid Yellow 36	Azo	Wool	4[3]	-	-	-

Disclaimer: The data in this table is compiled from different sources, and experimental conditions may have varied. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of dye performance. The following are generalized protocols for key experiments cited in this guide.

Standard Acid Dyeing Procedure for Wool and Nylon

This protocol outlines a typical laboratory procedure for dyeing wool or nylon yarn/fabric with acid dyes.

1. **Scouring (Preparation of Substrate):** Before dyeing, the textile material must be scoured to remove any impurities, oils, or sizes that might hinder dye uptake.[4][5]

- Prepare a bath containing a non-ionic detergent (e.g., 5 ml/L Synthrapol).[5]
- Immerse the material and agitate gently in the bath at a suitable temperature (e.g., 40-50°C) for 15-20 minutes.
- Rinse thoroughly with warm and then cold water.

2. Dyebath Preparation:

- Weigh the dry textile material to be dyed.
- Prepare a dyebath with a liquor ratio of 20:1 to 50:1 (e.g., 20 ml of water for every 1 gram of fabric).[6]
- Dissolve the required amount of acid dye powder (e.g., 1-2% on weight of fiber, ofw) in a small amount of hot water to create a stock solution.[6][7]
- Add the dye stock solution to the main dyebath.
- Add a leveling agent (e.g., 1 g/L) to promote even dye distribution.[6]
- Add an electrolyte, such as Glauber's salt (sodium sulfate), as a retarding agent to control the initial rate of dyeing.[8]

3. Dyeing Process:

- Immerse the pre-wetted textile material into the dyebath at a starting temperature of approximately 40°C.
- Gradually add an acid, such as acetic acid or formic acid, to adjust the pH of the dyebath to the desired level (typically between 4.5 and 5.5).[4][6]
- Raise the temperature of the dyebath to near boiling (90-98°C) at a rate of 1-2°C per minute. [4][6]
- Maintain this temperature for 30-60 minutes, with occasional gentle stirring to ensure uniform dyeing.[6][9]

4. Rinsing and Drying:

- After dyeing, allow the dyebath to cool down gradually before removing the material.
- Rinse the dyed material thoroughly with warm and then cold water until the water runs clear to remove any unfixed dye.[4]
- Squeeze out excess water and dry the material at ambient temperature or in a dryer.

Color Fastness to Washing (Adapted from ISO 105-C06 / AATCC 61)

This test evaluates the resistance of the textile's color to laundering.[10][11][12][13][14]

1. Specimen Preparation:

- A dyed fabric specimen is attached to a standard multi-fiber adjacent fabric.

2. Washing Procedure:

- The composite specimen is placed in a stainless-steel container with a specified number of steel balls (to provide mechanical action) and a solution of a standard detergent.
- The container is agitated in a laundering machine at a specified temperature (e.g., 40°C, 49°C, or 71°C) for a specific duration (e.g., 45 minutes).[11][13]

3. Evaluation:

- After the washing cycle, the specimen is rinsed and dried.
- The change in the color of the dyed fabric is assessed using the Grey Scale for Assessing Change in Colour.
- The degree of staining on the adjacent multi-fiber fabric is assessed using the Grey Scale for Assessing Staining.

Color Fastness to Light (Adapted from ISO 105-B02)

This test determines the resistance of the dyed material to the fading effects of light.[15][16][17][18][19]

1. Specimen Preparation:

- A specimen of the dyed textile is mounted on a card.

2. Exposure:

- The specimen is exposed to an artificial light source, typically a Xenon arc lamp, which simulates natural daylight.[16][18]
- A set of Blue Wool standards with known lightfastness ratings (1 to 8) are exposed simultaneously under the same conditions.[17]

3. Evaluation:

- The exposure continues until a specified amount of fading occurs on one of the Blue Wool standards.
- The lightfastness of the test specimen is then rated by comparing the degree of its fading with that of the Blue Wool standards. The rating corresponds to the number of the Blue Wool standard that exhibits similar fading.[16][19]

Color Fastness to Rubbing (Crocking) (Adapted from ISO 105-X12 / AATCC 8)

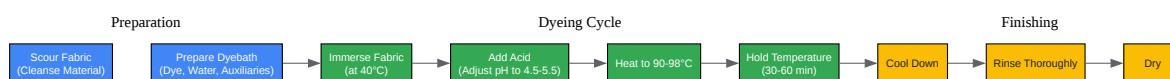
This test assesses the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[20][21][22][23][24]

1. Specimen Preparation:

- A specimen of the dyed fabric is mounted on the base of a crockmeter.

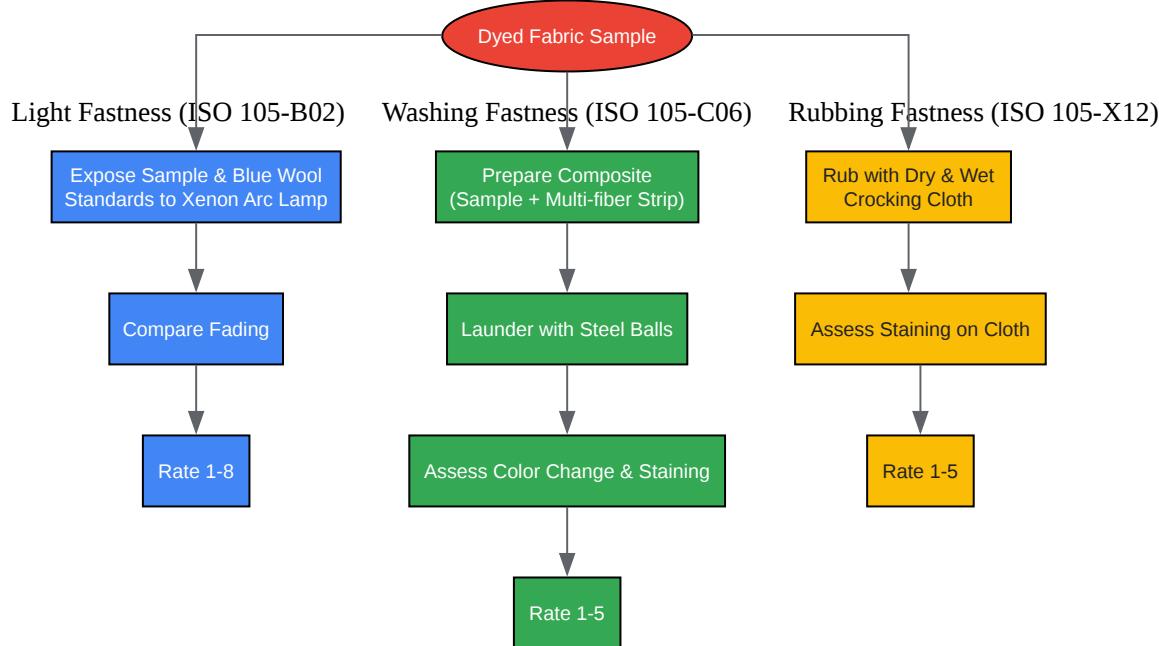
2. Rubbing Procedure:

- A standard white cotton cloth (crocking cloth) is mounted on a rubbing finger.


- The test is performed with both a dry and a wet crocking cloth.
- The rubbing finger is moved back and forth across the specimen a specified number of times with a defined pressure.

3. Evaluation:

- The amount of color transferred to the white crocking cloth is assessed by comparing it with the Grey Scale for Staining.


Visualized Workflows

To further illustrate the processes involved in textile dyeing and evaluation, the following diagrams are provided.

[Click to download full resolution via product page](#)

Acid Dyeing Workflow

[Click to download full resolution via product page](#)

Textile Fastness Testing Overview

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. worlddyeveristy.com [worlddyeveristy.com]
- 3. benchchem.com [benchchem.com]
- 4. dyesandpigments.com [dyesandpigments.com]

- 5. Dye Recipes using Acid Dyes [georgeweil.com]
- 6. textilestudycenter.com [textilestudycenter.com]
- 7. Dyeing yarn with acid dyes [langyarns.com]
- 8. textilelearner.net [textilelearner.net]
- 9. knitpicks.com [knitpicks.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. AATCC 61 Color fastness to Laundering [darongtester.com]
- 12. aatcctestmethods.com [aatcctestmethods.com]
- 13. arcwear.com [arcwear.com]
- 14. fyitester.com [fyitester.com]
- 15. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 16. ISO 105-B02 | Q-Lab [q-lab.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. fyitester.com [fyitester.com]
- 19. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 20. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 21. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 22. Standard - Textiles - Tests for colour fastness - Part X12: Colour fastness to rubbing (ISO 105-X12:2001) SS-EN ISO 105-X12 - Swedish Institute for Standards, SIS [sis.se]
- 23. davislab.pl [davislab.pl]
- 24. testextile.com [testextile.com]
- To cite this document: BenchChem. [A Comparative Performance Analysis of Acid Blue 225 for Textile Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1172041#benchmarking-acid-blue-225-against-other-acid-dyes-for-textiles>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com